REACTION_CXSMILES
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[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[CH2:10][CH2:11][C:12]#[N:13]>O1CCCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[CH2:10][CH2:11][CH2:12][NH2:13]
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Name
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|
Quantity
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2.39 g
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Type
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reactant
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Smiles
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BrC1=C(C=C(C=C1)OC)CCC#N
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Name
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|
Quantity
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40 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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Quantity
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30 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
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with stirring at 0° C
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Into a 250-mL round-bottom flask, was placed
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Type
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STIRRING
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Details
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The resulting solution was stirred for 6 hs at 20° C. in an oil bath
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Type
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CUSTOM
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Details
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The reaction was then quenched by the addition of water
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Type
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CONCENTRATION
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Details
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The resulting solution was concentrated under vacuum
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Type
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ADDITION
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Details
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The residue was diluted in water
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Type
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EXTRACTION
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Details
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The resulting aqueous solution was extracted with 10×50 mL of dichloromethane
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
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CUSTOM
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Details
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This resulted in 2.23 g (crude) of 3-(2-bromo-5-methoxyphenyl)propan-1-amine as yellow oil
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Name
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|
Type
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Smiles
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BrC1=C(C=C(C=C1)OC)CCCN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |